2-deoxy-2-[18F]fluoro-D-galactose (FDGal) is a radiolabeled glucose analog primarily employed in scientific research as a positron emission tomography (PET) tracer. [, , , , , , , , , , , , , , , , , , , , , , ] Its use in biological research stems from its structural similarity to glucose and its ability to participate in specific metabolic pathways, particularly those involving galactose metabolism. [, , , , , , , , , , , , , , , , , , , , , , ] This allows researchers to visualize and quantify various physiological processes in vivo, with a particular focus on hepatic function. [, , , , , , , , , , , , , , , , , , , , , , ]
Clinical Translation and Validation: Further clinical trials are crucial to validate the diagnostic and prognostic value of FDGal PET/CT in various liver diseases. [, , , , , , , , , , , , , , , , , , , , , , ] Establishing standardized protocols and interpretation guidelines will facilitate its integration into routine clinical practice.
Expanding Applications in Oncology: Further research is warranted to explore FDGal's potential in detecting and characterizing other tumor types that exhibit altered galactose metabolism. [, , , , , , , , , , , , , , , , , , , , , , ]
Development of Novel FDGal Derivatives: Exploring modifications to the FDGal structure might yield derivatives with improved pharmacokinetic properties, enhancing its sensitivity and specificity for various applications. [, , , , , , , , , , , , , , , , , , , , , , ]
FDGal is classified as a radiopharmaceutical, specifically a fluorinated sugar analog. It is synthesized from Talose triflate through nucleophilic fluorination followed by hydrolysis. The compound's structure allows it to mimic natural sugars, making it useful for studying glucose metabolism and liver function in clinical settings .
The synthesis of FDGal involves several key steps:
FDGal has a molecular formula of CHFO and a molecular weight of approximately 196 g/mol. The structure features:
The presence of the fluorine atom allows FDGal to be detected via PET imaging due to its radioactive properties, while its structural similarity to D-galactose enables it to participate in metabolic pathways analogous to those of natural sugars .
FDGal participates in several chemical reactions relevant to its biological activity:
The mechanism of action for FDGal primarily involves its uptake and subsequent phosphorylation within hepatic cells:
This mechanism highlights the compound's utility in evaluating liver metabolism and function, especially in conditions such as cirrhosis or hepatic tumors .
FDGal exhibits several notable physical and chemical properties:
FDGal has significant applications in medical imaging and research:
2-Fluoro-2-deoxy-D-galactose (FDGal) emerged as a strategic analog of galactose during the late 20th century, driven by the need to visualize hepatic metabolism non-invasively. Initial interest in galactose metabolism centered on the Leloir pathway, which converts galactose to glucose-1-phosphate via four enzymatic steps, with galactokinase as the rate-limiting enzyme [1] [9]. Researchers recognized that substituting the hydroxyl group at the C2 position with fluorine would create a metabolically trapped compound, as phosphorylation by galactokinase prevents efflux from hepatocytes. This biochemical rationale led to the development of radiolabeled FDGal for positron emission tomography (PET).
The first reported synthesis used electrophilic fluorination of D-galactal with [[¹⁸F]fluorine gas, though this method yielded low specific activity (≤57 MBq/μmol) due to carrier contamination [5]. Pioneering in vivo studies in the 1980s demonstrated FDGal’s hepatic specificity in rodent models, where its accumulation correlated with galactokinase activity [1]. Clinical validation followed in 1986 when FDGal PET quantified regional metabolic liver function in humans, establishing its role as a surrogate for galactose elimination capacity [9]. Subsequent refinements in nucleophilic radiosynthesis using talose triflate precursors enabled high-specific-activity production (>15 GBq/μmol), facilitating clinical adoption [5] [6].
FDGal (C₆H₁₁FO₅; molar mass 182.15 g/mol) is a monosaccharide derivative where fluorine replaces the hydroxyl group at the C2 position of D-galactose. This substitution creates a carbon-fluorine bond with high bond dissociation energy (∼116 kcal/mol), conferring metabolic stability against isomerases or epimerases. The compound typically exists as a pyranose ring, adopting a stable chair conformation (⁴C₁) analogous to native galactose. Critical structural differences include:
Table 1: Physicochemical Properties of 2-Fluoro-2-Deoxy-D-Galactose
Property | Value |
---|---|
Molecular Formula | C₆H₁₁FO₅ |
Molar Mass | 182.15 g/mol |
CAS Registry Number | 7226-39-3 |
Solubility in Water | >100 mg/mL (20°C) |
log P (Octanol-Water) | −2.5 |
Anomeric Forms | α/β ratio ≈ 1:1 (equilibrium in H₂O) |
Radiosynthesis of [[¹⁸F]FDGal] employs nucleophilic displacement of a triflate leaving group from protected talose precursors (e.g., 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose). Under anhydrous conditions, [[¹⁸F]fluoride]-Kryptofix 2.2.2 complex attacks C2, followed by basic hydrolysis to remove acetyl groups. This method achieves radiochemical purity >98% and specific activity >15 GBq/μmol within 28 minutes [5].
FDGal’s primary significance lies in its role as a substrate-specific probe for galactokinase, enabling real-time visualization of hepatic carbohydrate metabolism. Unlike glucose analogs (e.g., 2-fluoro-2-deoxy-D-glucose), FDGal undergoes phosphorylation but not further metabolism, leading to intracellular trapping proportional to galactokinase expression and activity. This property underpins two key applications:
Table 2: Comparison of FDGal with Fluorodeoxyglucose in Hepatic Imaging
Parameter | FDGal | Fluorodeoxyglucose |
---|---|---|
Target Enzyme | Galactokinase | Hexokinase |
HCC Detection Rate | 96% (22/23 lesions) | 50–70% (variable) |
Background Liver Uptake | High (SUV 8–12) | Low (SUV 2–4) |
Tumor-to-Background Ratio | 0.3–0.5 (cold lesions) | 1.5–3.0 (hot lesions) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7